2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide
CAS No.: 902903-85-9
Cat. No.: VC6346214
Molecular Formula: C24H19N3O4S
Molecular Weight: 445.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902903-85-9 |
|---|---|
| Molecular Formula | C24H19N3O4S |
| Molecular Weight | 445.49 |
| IUPAC Name | 2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C24H19N3O4S/c1-15-6-4-7-16(12-15)25-20(28)14-32-24-26-21-18-9-2-3-10-19(18)31-22(21)23(29)27(24)13-17-8-5-11-30-17/h2-12H,13-14H2,1H3,(H,25,28) |
| Standard InChI Key | QYCKFSGICSSABZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53 |
Introduction
Synthesis
Although specific synthetic pathways for this compound are not directly available in the provided references, the general methodology for synthesizing similar compounds involves:
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Formation of the Tricyclic Core:
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Multistep reactions involving cyclization of precursors containing nitrogen and oxygen functionalities.
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Use of reagents like sulfur or thiol derivatives to introduce the sulfanyl group.
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Furan Substitution:
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Functionalization of furan derivatives through Friedel-Crafts alkylation or other electrophilic substitution reactions.
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Acetamide Formation:
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Coupling reactions between amines (e.g., 3-methylphenylamine) and acyl chlorides or anhydrides.
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Advanced techniques such as microwave-assisted synthesis or solvent-free conditions may optimize yields and reduce reaction times.
Analytical Characterization
To confirm the structure of such a compound, standard analytical methods are employed:
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Nuclear Magnetic Resonance (NMR):
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Proton () and Carbon () NMR spectra provide insights into the chemical environment of hydrogen and carbon atoms.
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Infrared Spectroscopy (IR):
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Identifies functional groups through characteristic absorption bands (e.g., C=O stretch for acetamide, S-H stretch for sulfanyl groups).
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Mass Spectrometry (MS):
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Determines molecular weight and fragmentation patterns.
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X-Ray Crystallography:
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Confirms three-dimensional molecular geometry.
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Potential Applications
Given its structural features, this compound may exhibit several biological or chemical properties:
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Pharmaceutical Potential:
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The tricyclic framework combined with heteroatoms suggests possible activity as an enzyme inhibitor or receptor modulator.
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Sulfanyl derivatives are known for antimicrobial and anti-inflammatory properties.
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Furan-containing compounds often show antioxidant activity.
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Chemical Research:
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The molecule could serve as a precursor for further functionalization in synthetic organic chemistry.
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Its heterocyclic nature makes it suitable for studying tautomerism or resonance effects.
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Comparison with Related Compounds
| Property/Feature | Title Compound | Related Compounds |
|---|---|---|
| Core Structure | Tricyclic diazatricyclo system | Furanones, pyrazoles, or thiazolidines |
| Functional Groups | Furan ring, sulfanyl group, acetamide | Oxadiazoles, triazoles, thiadiazoles |
| Biological Activity | Potential anti-inflammatory, antimicrobial | Known activities include enzyme inhibition and antioxidant properties |
| Synthesis Complexity | High due to multiple fused rings and heteroatoms | Moderate to high depending on the specific derivative |
Research Gaps and Future Directions
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Comprehensive biological assays are needed to evaluate pharmacological activities such as anti-inflammatory or antimicrobial effects.
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Computational studies (e.g., molecular docking) could predict binding affinities to biological targets like enzymes or receptors.
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Optimization of synthetic routes to improve yield and scalability for industrial applications.
This compound's unique structure positions it as a promising candidate for further research in medicinal chemistry and material science domains.
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